5-bromo-1-ethyl-4-methyl-1H-imidazole
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Overview
Description
5-bromo-1-ethyl-4-methyl-1H-imidazole: is a heterocyclic organic compound featuring a five-membered ring structure with two nitrogen atoms at non-adjacent positions. This compound is part of the imidazole family, which is known for its diverse applications in pharmaceuticals, agrochemicals, and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-1-ethyl-4-methyl-1H-imidazole typically involves the bromination of 1-ethyl-4-methyl-1H-imidazole. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions .
Industrial Production Methods: Industrial production methods for this compound often involve multi-step synthesis starting from readily available precursors. The process includes:
- Alkylation of imidazole to introduce the ethyl group.
- Methylation at the 4-position.
- Bromination at the 5-position using brominating agents like NBS .
Chemical Reactions Analysis
Types of Reactions: 5-bromo-1-ethyl-4-methyl-1H-imidazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The imidazole ring can participate in redox reactions under specific conditions.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols can replace the bromine atom.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride.
Major Products:
- Substitution reactions yield various substituted imidazole derivatives.
- Oxidation can lead to the formation of imidazole N-oxides.
- Reduction typically results in the formation of reduced imidazole derivatives .
Scientific Research Applications
Chemistry: 5-bromo-1-ethyl-4-methyl-1H-imidazole is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of pharmaceuticals and agrochemicals .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as an antimicrobial and antifungal agent. Its derivatives are studied for their biological activity and therapeutic potential .
Industry: The compound is utilized in the production of functional materials, including catalysts and dyes for solar cells. Its versatility makes it valuable in various industrial applications .
Mechanism of Action
The mechanism of action of 5-bromo-1-ethyl-4-methyl-1H-imidazole involves its interaction with biological targets, such as enzymes and receptors. The bromine atom and the imidazole ring play crucial roles in binding to these targets, leading to the modulation of biological pathways .
Comparison with Similar Compounds
1-ethyl-4-methyl-1H-imidazole: Lacks the bromine atom, resulting in different reactivity and applications.
5-chloro-1-ethyl-4-methyl-1H-imidazole: Similar structure but with chlorine instead of bromine, leading to variations in chemical behavior and biological activity.
Uniqueness: 5-bromo-1-ethyl-4-methyl-1H-imidazole is unique due to the presence of the bromine atom, which imparts distinct reactivity and potential biological activity compared to its analogs .
Properties
IUPAC Name |
5-bromo-1-ethyl-4-methylimidazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BrN2/c1-3-9-4-8-5(2)6(9)7/h4H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZAYOVQVDQMZDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=NC(=C1Br)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BrN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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